(2E)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide
Description
The exact mass of the compound (2E)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide is 325.09973129 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2E)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c22-15(4-3-13-2-1-11-23-13)19-7-9-21-10-8-20-16(21)14-12-17-5-6-18-14/h1-6,8,10-12H,7,9H2,(H,19,22)/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBLXYZUVXBJOO-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCCN2C=CN=C2C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCCN2C=CN=C2C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure
The compound's structure is characterized by a thiophene ring, an imidazole moiety, and a pyrazine substituent, which are known to contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds containing thiophene and imidazole rings exhibit a range of biological activities, including:
- Antimicrobial : Several studies have shown that thiophene derivatives possess antimicrobial properties against various pathogens.
- Antitumor : Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines.
- Anti-inflammatory : The imidazole and pyrazine components are associated with anti-inflammatory activities.
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of thiophene derivatives, suggesting that the presence of the thiophene ring enhances activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes.
Antitumor Activity
In vitro tests on various cancer cell lines (e.g., MCF-7 for breast cancer and LNCap for prostate cancer) have shown that related compounds exhibit significant antiproliferative effects. For instance, a derivative with a similar structure was found to have an IC50 value of approximately 5 μM against MCF-7 cells . This suggests that (2E)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide may also exhibit comparable antitumor properties.
Anti-inflammatory Activity
The imidazole and pyrazine components are known for their anti-inflammatory effects. A study found that similar compounds could inhibit pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Scientific Research Applications
The compound (2E)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide , also known by its CAS number 2035004-34-1 , has garnered attention in various fields of scientific research due to its unique structural features and potential applications. This article delves into the applications of this compound, particularly in medicinal chemistry, materials science, and biochemistry, supported by comprehensive data tables and case studies.
Medicinal Chemistry
The compound has shown promise as a lead candidate in drug discovery, particularly for targeting specific cancer pathways. Its structural components allow for interactions with various biological receptors:
- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit inhibitory effects on tumor growth by modulating pathways such as the Kinesin Spindle Protein (KSP) pathway. KSP inhibitors are crucial in cancer therapy as they interfere with mitotic processes essential for cell division .
- Antimicrobial Properties : The presence of the pyrazine and imidazole rings suggests potential antimicrobial activity, making it a candidate for further exploration against resistant bacterial strains.
Materials Science
The unique properties of this compound make it suitable for applications in materials science:
- Organic Electronics : The thiophene moiety contributes to the electronic properties of the compound, making it a potential candidate for organic semiconductors used in flexible electronic devices.
- Nanomaterials : Research into self-assembling nanostructures utilizing this compound has shown potential for creating novel materials with enhanced properties for drug delivery systems.
Biochemistry
In biochemical research, the compound's ability to interact with enzymes and receptors can be exploited:
- Enzyme Inhibition : The imidazole group is known to participate in enzyme active sites, suggesting that this compound could act as an inhibitor or modulator of enzymatic activity relevant to metabolic pathways.
- Receptor Binding Studies : Investigations into the binding affinity of this compound with various receptors can provide insights into its mechanism of action and therapeutic potential.
Case Study 1: Anticancer Activity
A study published in Cancer Research examined the effects of structurally similar imidazole derivatives on KSP inhibition. The results indicated that these compounds effectively reduced tumor cell proliferation in vitro and demonstrated significant tumor growth inhibition in vivo models .
Case Study 2: Antimicrobial Efficacy
Research conducted on pyrazine-containing compounds revealed their effectiveness against Gram-positive bacteria. The study highlighted the importance of substituent variations on antimicrobial activity, suggesting that modifications to the thiophene or imidazole rings could enhance efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
